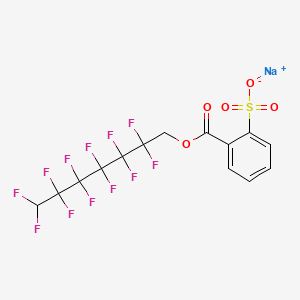
4-(Methylnitrosoamino)-butanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Methylnitrosoamino)-butanal is a chemical compound known for its significant role in various scientific fields. It is a nitrosamine, a class of compounds known for their potential carcinogenic properties. This compound is often studied in the context of its formation, metabolism, and effects on biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylnitrosoamino)-butanal typically involves the nitrosation of secondary amines. One common method is the reaction of N-methylbutylamine with nitrous acid under acidic conditions. The reaction proceeds as follows:
Formation of Nitrous Acid: Sodium nitrite is reacted with hydrochloric acid to form nitrous acid.
Nitrosation Reaction: The nitrous acid then reacts with N-methylbutylamine to form this compound.
Industrial Production Methods
Industrial production of this compound is less common due to its potential carcinogenicity. when produced, it follows similar synthetic routes as described above, with stringent controls to ensure safety and minimize exposure.
化学反応の分析
Types of Reactions
4-(Methylnitrosoamino)-butanal undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Products can include nitro compounds or carboxylic acids.
Reduction: Products typically include secondary amines or alcohols.
Substitution: Products vary widely based on the nucleophile used.
科学的研究の応用
4-(Methylnitrosoamino)-butanal is extensively studied in scientific research due to its potential health impacts. Some key applications include:
Chemistry: Used as a model compound to study nitrosation reactions and their mechanisms.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Studied for its role in carcinogenesis and potential as a biomarker for exposure to nitrosamines.
Industry: Used in research to develop safer industrial processes and minimize nitrosamine formation.
作用機序
The mechanism of action of 4-(Methylnitrosoamino)-butanal involves its interaction with DNA and proteins. It acts as an alkylating agent, forming adducts with DNA bases, which can lead to mutations and carcinogenesis. The compound’s electrophilic nature allows it to react with nucleophilic sites in DNA, leading to the formation of pyridyloxobutyl adducts, which are known to be mutagenic.
類似化合物との比較
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Another nitrosamine with similar carcinogenic properties.
N-nitroso-N-methyl-4-aminobutyric acid: A related compound with similar structural features and biological effects.
Uniqueness
4-(Methylnitrosoamino)-butanal is unique due to its specific structure and the particular types of DNA adducts it forms. Its study provides insights into the broader class of nitrosamines and their effects on biological systems.
Conclusion
This compound is a significant compound in scientific research due to its potential health impacts and role in understanding nitrosamine chemistry. Its synthesis, reactions, and applications are crucial for developing safer industrial processes and understanding carcinogenesis mechanisms.
特性
分子式 |
C5H10N2O2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC名 |
N-methyl-N-(4-oxobutyl)nitrous amide |
InChI |
InChI=1S/C5H10N2O2/c1-7(6-9)4-2-3-5-8/h5H,2-4H2,1H3 |
InChIキー |
ICKIFRUJXCHTRD-UHFFFAOYSA-N |
正規SMILES |
CN(CCCC=O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


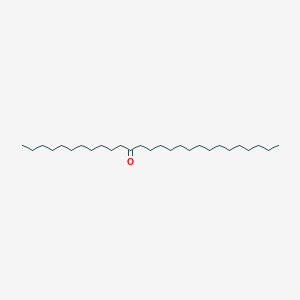
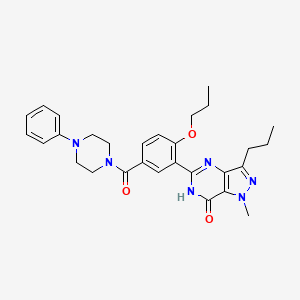
![(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione](/img/structure/B13419664.png)
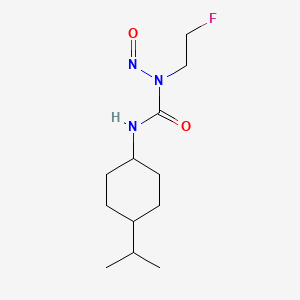
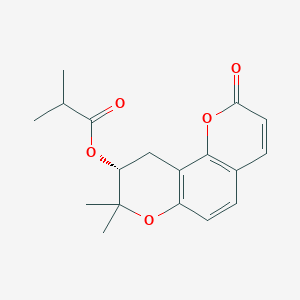


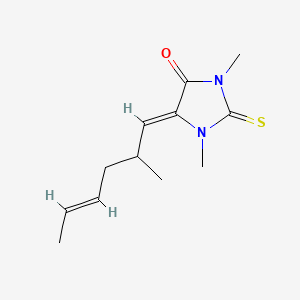
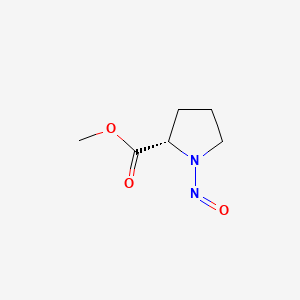
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)
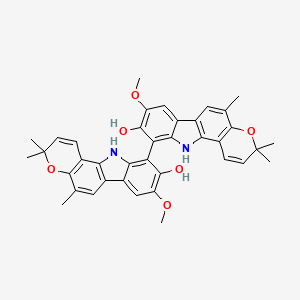

![(3aR,6R)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13419715.png)
